4,5,6-Triaminopyrimidine sulfate hydrate
Overview
Description
Synthesis Analysis
The synthesis of 4,5,6-triaminopyrimidine sulfate hydrate involves proton transfer from the corresponding acid to the pyrimidine base, resulting in the formation of hydrated organic salts. These compounds are characterized using X-ray diffraction techniques, demonstrating the importance of water molecules in building supramolecular structures through water-mediated interactions (Sangavi, Kumaraguru, McMillen, & Butcher, 2023). Additionally, the synthesis explores regioselective cycloaddition processes, employing triflic acid to catalyze the formation of the 4,5,6-triaminopyrimidine core, highlighting an effective method for producing diversely substituted heterocyclic products (Dubovtsev, Zvereva, Shcherbakov, Dar'in, Novikov, & Kukushkin, 2021).
Molecular Structure Analysis
The molecular structure of 4,5,6-triaminopyrimidine sulfate hydrate and related compounds has been extensively studied. These studies involve analyzing the crystal structures and hydrogen-bonding interactions, emphasizing the role of water molecules in the formation of large ring motifs and supramolecular structures (Sangavi et al., 2023).
Chemical Reactions and Properties
The chemical reactions of 4,5,6-triaminopyrimidine sulfate hydrate involve interactions with free radicals, showcasing its reactivity towards various radical species. Studies utilizing pulse radiolysis techniques have revealed the kinetics and mechanism of these reactions, providing insights into the transient products formed upon oxidation and their subsequent interactions (Joshi, 2018).
Physical Properties Analysis
The physical properties of 4,5,6-triaminopyrimidine sulfate hydrate, including its stability and solubility, have been explored through various studies. These properties are crucial for its potential applications in materials science and chemistry.
Chemical Properties Analysis
4,5,6-Triaminopyrimidine sulfate hydrate exhibits a range of chemical properties due to its functional groups and structural configuration. These include its reactivity towards different chemical species, its role in forming complex salts with carboxylic acids, and its interactions within supramolecular assemblies. Such properties are fundamental to its applications in synthesizing novel compounds and materials (Xing, Li, Li, Kunpeng, Zhang, & Wang, 2017).
Scientific Research Applications
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Synthetic Chemistry
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Preparation of 2,5-anhydro-3-deoxy-N-(4’,6’-diaminopyrimidin-5’yl)-D-ribo-hexonamide
- Application : 4,5,6-Triaminopyrimidine sulfate hydrate is used to prepare 2,5-anhydro-3-deoxy-N-(4’,6’-diaminopyrimidin-5’yl)-D-ribo-hexonamide .
- Method of Application : This involves a reaction with 2,5-anhydro-4-O-benzyl-3-deoxy-D-ribo-hexonic acid .
- Results or Outcomes : The result of this reaction is the formation of 2,5-anhydro-3-deoxy-N-(4’,6’-diaminopyrimidin-5’yl)-D-ribo-hexonamide .
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Preparation of 4,5,6-triaminopyrimidine sulfite
Safety And Hazards
properties
IUPAC Name |
pyrimidine-4,5,6-triamine;sulfuric acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5.H2O4S.H2O/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4;/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXLIMZODSSQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N)N.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
118-70-7 (Parent) | |
Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80216622 | |
Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Triaminopyrimidine sulfate hydrate | |
CAS RN |
207742-76-5, 6640-23-9 | |
Record name | 4,5,6-Pyrimidinetriamine, sulfate, hydrate (1:?:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207742-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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